molecular formula C6H3BrFNaO B175343 Sodium 4-bromo-2-fluorophenolate CAS No. 154868-20-9

Sodium 4-bromo-2-fluorophenolate

Cat. No. B175343
M. Wt: 212.98 g/mol
InChI Key: JWCYAMCEOQBFML-UHFFFAOYSA-M
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Description

Sodium 4-bromo-2-fluorophenolate is a chemical compound with the molecular formula C6H3BrFNaO and a molecular weight of 212.98 g/mol . It is used in various chemical reactions as a reagent .


Molecular Structure Analysis

The molecular structure of Sodium 4-bromo-2-fluorophenolate consists of a phenolate ring with bromine and fluorine substituents and a sodium ion . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Radiosynthesis Precursors

Fluorophenol derivatives, such as 4-[¹⁸F]Fluorophenol, are crucial intermediates for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. These compounds have been effectively synthesized using bis(4-benzyloxyphenyl)iodonium salts, including bromide salts, as precursors under no-carrier-added conditions. This process is significant in the development of radiopharmaceuticals for positron emission tomography (PET) imaging (Helfer et al., 2013; Ross et al., 2011).

Bioremediation of Environmental Pollutants

Fluorophenols, including 2-fluorophenol, are environmental pollutants often released from agrochemicals. Research has shown that marine microalgae, such as Amphidinium crassum, can glucosylate fluorophenols to their corresponding β-D-glucosides, potentially offering a bioremediation approach to mitigate the environmental impact of these compounds (Shimoda & Hamada, 2010).

Organic Synthesis and Chemical Reactions

In the realm of organic synthesis, fluorophenol derivatives serve as key intermediates for creating a variety of complex organic molecules. For example, 4-bromo-2-fluorobiphenyl has been synthesized through a one-pot method starting from bromoaniline derivatives, showcasing the compound's utility in constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials (Li Yong-qiang, 2012).

Decomposition and Transformation Studies

Studies on the decomposition of bromophenol compounds in solutions, such as NaOH, provide insights into the environmental fate and degradation pathways of similar brominated and fluorinated phenols. These investigations are crucial for understanding the persistence and breakdown of such compounds in natural water bodies and treatment systems (Uchida et al., 2003).

Safety And Hazards

While specific safety data for Sodium 4-bromo-2-fluorophenolate is not available, general safety precautions for handling similar chemical compounds include avoiding ingestion and inhalation, keeping away from heat/sparks/open flames/hot surfaces, and wearing appropriate personal protective equipment .

properties

IUPAC Name

sodium;4-bromo-2-fluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYAMCEOQBFML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635433
Record name Sodium 4-bromo-2-fluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-bromo-2-fluorophenolate

CAS RN

154868-20-9
Record name Sodium 4-bromo-2-fluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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